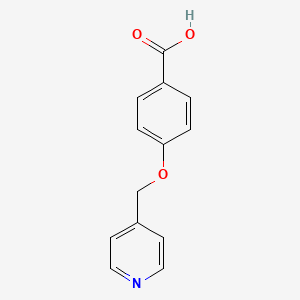

4-(Pyridin-4-ylmethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNNDTCHJWVJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Pyridine Carboxylate Ligands

Pyridine-carboxylate ligands, a class of compounds to which 4-(Pyridin-4-ylmethoxy)benzoic acid belongs, are instrumental in the fields of coordination chemistry and materials science. These ligands possess both a nitrogen-containing heterocyclic ring (pyridine) and a carboxylate group, enabling them to bind to metal ions in various ways. This versatility allows for the construction of a wide array of coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.orgacs.orgnih.gov

The pyridine (B92270) nitrogen atom and the carboxylate oxygen atoms can act as coordination sites, forming strong bonds with metal centers. wikipedia.org The specific coordination mode can be influenced by factors such as the metal ion, the solvent system, and the reaction conditions. This control over the self-assembly process is crucial for designing materials with specific topologies and properties. The resulting metal-organic frameworks can exhibit high porosity, making them suitable for applications in gas storage and separation. nih.gov

Benzoic Acid Derivatives: Pillars of Organic Synthesis

Benzoic acid and its derivatives are fundamental building blocks in the realm of organic synthesis. savemyexams.comwikipedia.org The carboxylic acid group is a versatile functional group that can undergo a variety of chemical transformations, including esterification, amidation, and reduction. wikipedia.org These reactions allow for the incorporation of the benzoic acid scaffold into a wide range of more complex molecules.

The aromatic ring of benzoic acid can also be functionalized through electrophilic aromatic substitution reactions, further expanding the diversity of accessible structures. youtube.com This adaptability has led to the use of benzoic acid derivatives in the synthesis of numerous organic compounds, including pharmaceuticals and other biologically active molecules. preprints.orgnih.govnih.gov

A Burgeoning Field: Research on 4 Pyridin 4 Ylmethoxy Benzoic Acid

Synthetic Routes to this compound Ligand

The creation of the this compound ligand is foundational for its use in coordination chemistry. The synthetic strategy must efficiently link the pyridine and benzoic acid moieties through a stable ether bond.

Precursor Selection and Chemical Transformations

The most common and logical approach for synthesizing this compound is through a Williamson ether synthesis. This well-established organic reaction forms an ether from an organohalide and an alkoxide. researchgate.net

The typical precursors for this synthesis are:

A salt of a 4-hydroxybenzoic acid derivative, which acts as the nucleophile. To prevent unwanted reactions with the carboxylic acid group, an ester form, such as methyl 4-hydroxybenzoate (B8730719), is commonly used. The phenolic hydroxyl group is deprotonated with a base to form a more potent nucleophile (a phenoxide).

A 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, which serves as the electrophile. The primary halide is an excellent leaving group for the SN2 reaction mechanism. nih.gov

The chemical transformation involves a two-step process:

Ether Formation : The sodium salt of methyl 4-hydroxybenzoate is reacted with 4-(chloromethyl)pyridine hydrochloride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), which effectively solvates the cations and enhances the nucleophilicity of the phenoxide. nih.gov

Ester Hydrolysis : Following the formation of the ether linkage, the methyl ester (methyl 4-(pyridin-4-ylmethoxy)benzoate) is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the final product, this compound.

A closely analogous synthesis, the preparation of 4-benzyloxy benzoic acid, has been successfully demonstrated by reacting 4-hydroxy benzoic acid with benzyl (B1604629) chloride, further validating this synthetic strategy. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final ligand, which is critical for the successful synthesis of well-defined coordination polymers. Key parameters for optimization in the Williamson ether synthesis include:

Base Selection : Strong, non-nucleophilic bases are preferred for the deprotonation of the phenol (B47542) to minimize side reactions. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward. nih.gov

Solvent Choice : Polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are ideal as they facilitate the SN2 reaction by solvating the counter-ion (e.g., Na+) without solvating the nucleophile, thus increasing its reactivity. nih.govnih.gov

Temperature and Reaction Time : The reaction temperature is typically maintained between 50-100 °C. The reaction time can range from 1 to 8 hours. Insufficient reaction time can lead to incomplete conversion and low yields. researchgate.net Modern techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating. nih.gov

Purification : After hydrolysis and acidification, the crude product often precipitates from the aqueous solution. Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture to remove any unreacted starting materials or by-products.

Scalability Considerations for Ligand Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several important considerations:

Cost and Availability of Reagents : For large-scale production, the cost and availability of starting materials are paramount. While the Williamson synthesis is robust, the use of strong bases like NaH and specific solvents can be costly and pose handling challenges on a large scale.

Process Safety and By-products : The generation of by-products, such as sodium chloride, requires efficient removal and disposal methods. The use of high temperatures and pressures, if employed, necessitates specialized industrial reactors.

Alternative "Green" Methodologies : To make the process more environmentally friendly and economically viable, alternative methods are being explored. Catalytic Williamson ether synthesis (CWES) at high temperatures (above 300 °C) allows the use of weaker, less expensive alkylating agents and avoids the stoichiometric production of salt by-products, making it a more sustainable option for industrial applications.

Purification Methods : On a large scale, purification by column chromatography is often impractical. Developing a robust crystallization procedure that consistently yields high-purity material is essential for industrial production.

Synthesis of Coordination Compounds and Metal-Organic Frameworks Incorporating this compound

The bifunctional nature of this compound, possessing both a nitrogen-donating pyridine ring and an oxygen-donating carboxylate group, makes it an excellent ligand for constructing coordination polymers and MOFs with diverse topologies and properties.

Hydrothermal and Solvothermal Synthetic Protocols

Hydrothermal and solvothermal methods are the most prevalent techniques for synthesizing crystalline coordination compounds from the this compound ligand. These methods involve heating the reactants (the ligand and a metal salt) in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel, typically a Teflon-lined autoclave, under autogenous pressure.

The general procedure involves:

Combining the this compound ligand and a metal salt (e.g., cobalt(II) nitrate (B79036) hexahydrate or zinc(II) chloride) in the chosen solvent. researchgate.net

Sealing the mixture in the autoclave.

Heating the autoclave to a specific temperature (e.g., 180 °C) for an extended period (e.g., three days).

Slowly cooling the vessel to room temperature, which promotes the formation of well-defined single crystals.

Collecting the crystalline product by filtration.

These methods are highly effective for producing high-quality single crystals suitable for X-ray diffraction analysis, which is essential for determining the precise structure of the resulting coordination framework.

Chemo- and Regioselective Coordination with Divalent Metal Ions (e.g., Zinc(II), Cobalt(II))

The this compound ligand (HL) can coordinate to metal ions in several ways, and the resulting structure is highly dependent on the metal ion, the reaction conditions, and the presence of other coordinating species (like solvent molecules or counter-ions). This demonstrates the principles of chemo- and regioselectivity.

Cobalt(II) Coordination: In a reported example, the hydrothermal reaction of the ligand with cobalt(II) nitrate resulted in a mononuclear complex with the formula [Co(L)₂(H₂O)₄]. In this structure, the cobalt(II) ion exhibits a distinct coordination preference:

It is coordinated by the nitrogen atoms of two separate 4-(Pyridin-4-ylmethoxy)benzoate ligands.

The coordination sphere is completed by four oxygen atoms from four water molecules.

This result highlights a clear regioselective preference for coordination through the pyridine nitrogen over the carboxylate oxygen under these specific synthetic conditions. The Co(II) ion adopts a slightly distorted octahedral geometry.

Table 1: Crystallographic Data for [Co(L)₂(H₂O)₄]

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₂₆CoN₂O₈ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.062(4) |

| b (Å) | 7.7302(15) |

| c (Å) | 18.068(4) |

| β (°) | 98.50(3) |

| Volume (ų) | 2356.3(9) |

| Z | 4 |

Data sourced from a study on a mononuclear cobalt(II) complex.

Zinc(II) Coordination: In contrast to the discrete mononuclear cobalt complex, reactions with zinc(II) salts under hydrothermal conditions have yielded two-dimensional (2D) coordination polymers. researchgate.net In these structures, the ligand demonstrates its bridging capability, coordinating to zinc(II) ions through both the pyridine nitrogen and the carboxylate oxygen atoms.

Two distinct zinc(II) polymers have been synthesized:

[Zn(L)Cl] (1) : In this polymer, the zinc(II) ion is coordinated by the pyridine nitrogen, a chlorine atom, and two oxygen atoms from two different carboxylate groups, which act as bridges.

[Zn(L)₂] (2) : Here, the zinc(II) center is coordinated by two pyridine nitrogen atoms and two carboxylate oxygen atoms from four different ligands, creating a 2D network.

These examples show that with Zn(II), the ligand acts as a bidentate linker, utilizing both of its functional ends to build extended polymeric networks. The specific structure is further influenced by the presence of other potential ligands, like the chloride ion in compound 1.

Table 2: Selected Crystal Data for Zinc(II) Coordination Polymers

| Compound | [Zn(L)Cl] (1) | [Zn(L)₂] (2) |

|---|---|---|

| Formula | C₁₂H₉ClNO₂Zn | C₂₄H₁₈N₂O₄Zn |

| Crystal System | Tetragonal | Monoclinic |

| Space Group | P4₂/n | C2/c |

| Coordination Environment | N, O, O, Cl | N, N, O, O |

| Dimensionality | 2D | 2D |

Data sourced from a study on two zinc(II) coordination polymers. researchgate.net

Impact of Counter-ions, Solvent Systems, and pH on Assembly Process

The self-assembly of this compound into larger, ordered structures is a complex process that is highly sensitive to the surrounding chemical environment. Factors such as the presence of counter-ions, the nature of the solvent system, and the pH of the solution can all have a profound impact on the final supramolecular architecture. These factors influence the non-covalent interactions, such as hydrogen bonding and coordination bonds, that govern the assembly process.

The choice of solvent system is another crucial factor that can dictate the outcome of the crystallization and assembly process. Solvents can influence the solubility of the components, the stability of different conformations of the molecule, and can even be incorporated into the final crystal structure. researchgate.netrsc.org For benzoic acid and its derivatives, the polarity of the solvent has been shown to affect the crystal morphology. researchgate.netrsc.org In the case of coordination polymers involving this compound, the solvent can play a role in the coordination sphere of the metal ion or can be trapped within the voids of the resulting framework, influencing its stability and properties. rsc.org

The pH of the solution is a key parameter that controls the protonation state of both the carboxylic acid and the pyridine nitrogen. The pKa difference between the acidic and basic groups of interacting molecules is a determining factor in whether a salt or a co-crystal is formed. rsc.org For this compound, at low pH, both the carboxylic acid and the pyridine nitrogen will be protonated. As the pH increases, the carboxylic acid will deprotonate first, followed by the deprotonation of the pyridinium (B92312) ion at higher pH. This change in protonation state directly affects the hydrogen bonding capabilities of the molecule and its ability to coordinate to metal ions. The formation of zwitterionic forms, where the carboxylate is deprotonated and the pyridyl nitrogen is protonated, can also occur within a specific pH range, leading to unique assembly motifs. The precise control of pH is therefore a powerful tool for tuning the supramolecular structure of architectures derived from this compound.

Single Crystal X-ray Diffraction Studies of this compound

As of the latest available data, a specific single-crystal X-ray diffraction study for the isolated compound this compound is not publicly available. Therefore, a detailed analysis of its molecular conformation, hydrogen bonding, and non-covalent interactions in the solid state based on its own crystal structure cannot be provided at this time. The subsequent subsections are based on general principles and data from closely related structures.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The primary hydrogen bonding motif expected in the solid state of this compound involves the carboxylic acid group. Carboxylic acids typically form strong O-H···O hydrogen bonds, often resulting in centrosymmetric dimers. Additionally, the pyridine nitrogen is a hydrogen bond acceptor and can participate in O-H···N or C-H···N interactions. In co-crystals of similar benzoic acids with pyridine derivatives, strong O-H···N hydrogen bonds are a dominant feature, leading to the formation of supramolecular chains or more complex networks. researchgate.net

Crystallographic Characterization of Coordination Complexes and Polymers of this compound

The bifunctional nature of this compound makes it an excellent ligand for the construction of coordination polymers and MOFs. The pyridine nitrogen and the carboxylate group can coordinate to one or more metal centers, leading to a wide array of structural possibilities.

Elucidation of Metal Coordination Geometries

The coordination geometry around the metal centers in complexes with pyridyl-carboxylate ligands is diverse and depends on the metal ion, the ligand-to-metal ratio, and the presence of co-ligands or solvent molecules. Common coordination geometries observed include:

Octahedral: This is a very common coordination geometry for many transition metals, such as Co(II) and Ni(II), where the metal center is coordinated to six ligands. acs.orgacs.org In polymers with pyridyl-carboxylate ligands, the coordination sphere can be completed by a combination of pyridine nitrogen atoms, carboxylate oxygen atoms, and solvent molecules. acs.org

Tetrahedral: This geometry is often observed for d10 metal ions like Zn(II) or for other transition metals under specific steric conditions. tu-darmstadt.de

Square Pyramidal and Trigonal Bipyramidal: Five-coordinate geometries are also encountered, particularly with metals like Cu(II) and Co(II). researchgate.netmdpi.com

Square Planar: While less common for this type of ligand, it can occur with certain metal ions like Cu(II).

| Metal Ion | Typical Coordination Geometry | Example Reference |

| Cobalt (Co) | Octahedral, Trigonal Bipyramidal | researchgate.netacs.org |

| Nickel (Ni) | Octahedral | acs.org |

| Copper (Cu) | Square Pyramidal, Octahedral | mdpi.comias.ac.in |

| Zinc (Zn) | Tetrahedral, Square Pyramidal | mdpi.com |

| Manganese (Mn) | Octahedral | nih.gov |

Detailed Analysis of Ligand Binding Modes (e.g., Monodentate, Bidentate, Bridging)

The versatility of the carboxylate group, in combination with the pyridyl nitrogen, allows for a rich variety of ligand binding modes in coordination polymers. researchgate.netrsc.org These modes are critical in determining the dimensionality and topology of the resulting framework.

Monodentate: The carboxylate group can coordinate to a single metal ion through one of its oxygen atoms. nih.gov The pyridine nitrogen also typically acts as a monodentate ligand.

Bidentate Chelate: The two oxygen atoms of the carboxylate group can bind to the same metal center, forming a chelate ring. researchgate.net

Bidentate Bridging: This is a very common mode in coordination polymers, where the carboxylate group bridges two metal centers. This can occur in several ways:

syn-syn: Both oxygen atoms bridge two metal centers on the same side of the carboxylate plane.

syn-anti: The oxygen atoms bridge two metal centers on opposite sides of the carboxylate plane.

anti-anti: A less common mode where the oxygen atoms are on opposite sides and point away from each other.

Bridging: The ligand as a whole can bridge two or more metal centers, with the pyridine nitrogen coordinating to one metal and the carboxylate group coordinating to another. This is the fundamental interaction that leads to the formation of extended networks. nih.gov The ligand can act as a simple linear linker or, depending on its conformation, can connect metal centers in a more complex fashion. In some cases, the ligand can adopt a μ3- or μ4-coordination mode, linking three or four metal centers, respectively, leading to the formation of 2D or 3D frameworks. acs.orgnih.gov

Topology and Dimensionality of Extended Coordination Networks (1D, 2D, 3D)

The reaction of this compound (L) with various metal centers can, in principle, yield coordination networks of different dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

While the formation of 1D and 3D networks with this compound is theoretically plausible, detailed crystallographic studies describing such architectures for this specific ligand are not extensively represented in the reviewed scientific literature. However, the formation of two-dimensional structures has been explicitly detailed.

In particular, the hydrothermal reaction of this compound with zinc(II) salts has been shown to produce two-dimensional coordination polymers. For instance, two such compounds, [Zn(L)Cl] and [Zn(L)2], have been synthesized and characterized. Both of these compounds form 2D square-shaped grid networks. Although these are 2D structures, they further assemble through strong π–π stacking interactions between the aromatic rings of adjacent layers to form a 3D supramolecular architecture.

Identification of Underlying Nets and Point Symbols

The topology of coordination networks can be simplified and classified by identifying their underlying net and determining the corresponding point symbol (also known as the Schläfli symbol). This notation describes the number of points a vertex is connected to and the size of the rings that meet at that vertex.

For the two-dimensional zinc(II) coordination polymers, [Zn(L)Cl] and [Zn(L)2], constructed from this compound, the network topology has been identified as a (44·62) net. In this type of net, each node is connected to four other nodes, forming a grid of four- and six-membered rings. This topology is characteristic of a sql (square lattice) net. The dimensions of the square-like grids in these specific structures are reported as 15.43 Å × 15.43 Å for [Zn(L)Cl] and 12.064 Å × 15.017 Å for [Zn(L)2].

The table below summarizes the topological data for the reported 2D coordination polymers of this compound.

| Compound | Dimensionality | Network Topology | Point Symbol | Grid Dimensions (Å) |

| [Zn(L)Cl] | 2D | Square Grid | (44·62) | 15.43 × 15.43 |

| [Zn(L)2] | 2D | Square Grid | (44·62) | 12.064 × 15.017 |

Table 1: Topological characteristics of 2D zinc(II) coordination polymers with this compound (L).

Principles of Coordination Chemistry and Supramolecular Assembly

Ligand Design Strategy for 4-(Pyridin-4-ylmethoxy)benzoic Acid

The design of this compound as a molecular building block is predicated on the distinct chemical properties of its two primary functional groups. The strategic placement of a flexible ether linkage between the pyridyl and benzoic acid moieties further enhances its versatility in coordination chemistry.

Role of Carboxylate and Pyridyl Donor Sites in Directing Coordination

The carboxylate and pyridyl groups of this compound serve as distinct donor sites, enabling it to coordinate with metal ions in various ways. The carboxylate group, typically deprotonated to form carboxylate, offers multiple coordination modes, including monodentate, bidentate chelating, and bridging fashions. nih.gov The nitrogen atom of the pyridine (B92270) ring provides an additional, softer coordination site. wikipedia.org

This dual-functionality is crucial for directing the assembly of coordination polymers. Based on the Hard and Soft Acid-Base (HSAB) theory, the harder oxygen atoms of the carboxylate group are expected to preferentially coordinate to hard metal ions like f-block elements, while the softer nitrogen atom of the pyridine ring would favor coordination with d-block metals. This differential affinity allows for the potential construction of heterometallic d-f coordination polymers.

Furthermore, the non-covalent interactions, particularly hydrogen bonding, play a significant role. The carboxylic acid can form strong O-H···N hydrogen bonds with the pyridyl nitrogen of an adjacent molecule, leading to the formation of predictable supramolecular synthons that can guide the assembly of larger architectures. nih.gov

Configurational and Conformational Flexibility in Coordination Environments

The structural flexibility of this compound is a key attribute in its design as a ligand. This flexibility arises primarily from the ether linkage (-CH₂-O-) and the rotational freedom of the bonds connecting the aromatic rings. This allows the ligand to adopt various conformations, which can significantly influence the final structure of the resulting metal complex.

Self-Assembly Processes of Metal-4-(Pyridin-4-ylmethoxy)benzoate Systems

The self-assembly of metal complexes with 4-(pyridin-4-ylmethoxy)benzoate is a process driven by the formation of coordination bonds between the metal ions and the ligand's donor sites. By carefully controlling various factors, it is possible to guide this process towards the formation of either discrete molecules or extended, infinite networks.

Rational Design of Discrete Coordination Complexes

The formation of discrete, finite supramolecular structures, such as molecular macrocycles, can be achieved through the principles of coordination-driven self-assembly. acs.org This strategy often involves the use of metal ions with specific coordination geometries that act as "corners," and linear or bent ligands that act as "linkers."

For example, by reacting a bifunctional pyridyl-based ligand with a metal acceptor that has a cis-blocked square-planar geometry, it is possible to selectively form [2+2] metallamacrocycles, where two ligands and two metal centers assemble into a closed, rectangular structure. In such assemblies, the defined angles of the metal acceptor and the length of the ligand dictate the size and shape of the final discrete complex. The formation of a single, symmetrical assembly is often favored over the formation of higher nuclearity oligomers or polymers.

Factors Governing the Formation of Infinite Coordination Polymers

The construction of infinite, one-, two-, or three-dimensional coordination polymers, including metal-organic frameworks (MOFs), is governed by a range of interconnected factors. The choice of the metal ion is paramount, as its preferred coordination number and geometry (e.g., octahedral, tetrahedral, square planar) dictate how the ligands will be arranged around it, thus defining the nodes of the network. researchgate.netmdpi.com

The structure of the organic linker itself is also critical. The flexibility or rigidity of the ligand, the distance between its coordination sites, and the angles they form will determine the connectivity and topology of the resulting framework. nih.gov For instance, a single pyridyl-carboxylate ligand can lead to vastly different network topologies when combined with different metal ions.

A study on the related ligand 3-nitro-4-(pyridin-4-yl)benzoic acid demonstrated this principle effectively. The reaction with cadmium(II) under certain conditions yielded a four-fold interpenetrating 3D framework with a diamondoid (dia) topology. However, when a different cadmium complex or a nickel(II) salt was used, the resulting frameworks adopted completely different topologies, namely a non-interpenetrating 3D pcu topology and a 2D sql topology, respectively. This highlights how the metal ion's coordination preference directs the self-assembly process towards distinct structural outcomes.

Table 1: Influence of Metal Ion on the Topology of MOFs with a Pyridyl-Carboxylate Ligand

| Metal Ion | Coordination Geometry | Resulting Topology | Dimensionality | Interpenetration |

|---|---|---|---|---|

| Cd(II) | Distorted pentagonal bipyramidal | dia | 3D | Four-fold |

| Cd(II) (binuclear cluster) | Distorted pentagonal bipyramidal & Distorted octahedral | pcu | 3D | Non-interpenetrating |

| Ni(II) | Elongated octahedral | sql | 2D | N/A (forms 3D supramolecular framework via H-bonds) |

Data derived from studies on the analogous ligand 3-nitro-4-(pyridin-4-yl)benzoic acid.

Influence of Synthetic Parameters on Supramolecular Architecture

The final supramolecular architecture is highly sensitive to the specific synthetic conditions employed during its formation. mdpi.com Key parameters that can be tuned to control the outcome of the self-assembly process include:

Solvent System: The polarity, viscosity, and coordinating ability of the solvent can influence the solubility of the reactants and intermediates, and can sometimes even participate in the coordination sphere of the metal ion, thereby altering the final structure.

Temperature: Temperature affects the kinetics and thermodynamics of the crystallization process. Solvothermal synthesis, which is carried out in a sealed vessel at elevated temperatures, often yields different, and typically more crystalline, products than reactions performed at room temperature. mdpi.com

pH: The pH of the reaction medium is crucial as it determines the deprotonation state of the carboxylic acid group. This, in turn, affects its coordination behavior and its ability to form hydrogen bonds.

Molar Ratios of Reactants: The stoichiometry of the metal salt and the organic ligand can influence the final structure, particularly in systems where multiple coordination modes are possible.

Counter-ions and Ancillary Ligands: The nature of the counter-ion associated with the metal salt can impact the nucleation and growth of the coordination polymer. researchgate.net Additionally, the introduction of secondary or ancillary ligands can compete for coordination sites on the metal ion, leading to the formation of mixed-ligand frameworks with different structures and properties. nih.gov

By systematically varying these parameters, researchers can navigate the complex energy landscape of supramolecular assembly to target and isolate specific coordination complexes or polymers with desired architectures and properties.

Computational and Theoretical Investigations of 4 Pyridin 4 Ylmethoxy Benzoic Acid

Density Functional Theory (DFT) Calculations on the Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict the molecular geometry and various spectroscopic properties of compounds. For a molecule like 4-(pyridin-4-ylmethoxy)benzoic acid, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide significant insights. researchgate.netresearchgate.net

Geometry Optimization and Vibrational Frequency Analysis

The initial step in a computational study involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). For this compound, this would involve the determination of bond lengths, bond angles, and dihedral angles. It is expected that the benzoic acid and pyridine (B92270) rings would be largely planar.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (IR and Raman). The calculated frequencies are often scaled to better match experimental data. For this compound, characteristic vibrational modes would include:

O-H stretching of the carboxylic acid group.

C=O stretching of the carboxylic acid group.

Aromatic C-H stretching from both the benzene (B151609) and pyridine rings.

C-O-C stretching of the ether linkage.

Ring breathing modes of the aromatic systems.

Table 1: Representative Optimized Geometrical Parameters for a molecule analogous to this compound. (Disclaimer: The following data is illustrative and based on typical values for similar compounds, not on direct calculations for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 121 |

| C-O (ether) | 1.36 - 1.43 | N/A |

| C=O | 1.21 - 1.24 | N/A |

| C-O (acid) | 1.34 - 1.37 | N/A |

| O-H | 0.96 - 0.98 | N/A |

| C-O-C | N/A | 115 - 120 |

| O-C=O | N/A | 120 - 125 |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap (ΔE) is an important parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. amanote.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid moiety, while the LUMO may be distributed over the electron-deficient pyridine ring. The ether linkage would facilitate electronic communication between the two aromatic systems.

Table 2: Representative Frontier Molecular Orbital Energies for a molecule analogous to this compound. (Disclaimer: The following data is illustrative and based on typical values for similar compounds, not on direct calculations for this compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making these sites favorable for interactions with electrophiles or metal ions. The hydrogen atom of the carboxylic acid would exhibit a region of positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of intermolecular interactions. In the context of this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic systems. This charge delocalization contributes to the stability of the molecule. It can also quantify the strength of hydrogen bonding interactions in dimers or complexes.

Theoretical Modeling of Coordination Interactions and Stability

The presence of both a carboxylic acid group and a pyridine nitrogen atom makes this compound an excellent candidate as a ligand in coordination chemistry. Theoretical modeling can be used to predict how this ligand will interact with various metal ions.

Elucidation of Ligand-Metal Binding Energetics

DFT calculations can be employed to model the coordination of this compound to metal centers. By calculating the binding energy between the ligand and a metal ion, the stability of the resulting complex can be assessed. These calculations can also provide insights into the preferred coordination mode of the ligand (e.g., monodentate, bidentate, bridging). The binding energy is typically calculated as the difference between the total energy of the metal-ligand complex and the sum of the energies of the isolated ligand and metal ion. A more negative binding energy indicates a more stable complex. For this compound, coordination could occur through the carboxylic acid oxygen atoms and/or the pyridine nitrogen atom.

Conformational Landscapes of Coordinated this compound

The conformational flexibility of this compound is a crucial aspect of its role as a ligand in coordination chemistry. The molecule possesses several rotatable bonds, primarily the C-O-C ether linkage and the C-C bond connecting the benzoic acid moiety to the ether oxygen. The spatial arrangement of the pyridinyl and benzoate (B1203000) groups is largely defined by the torsion angles around these bonds. Upon coordination to a metal center, the ligand's conformation is influenced by factors such as the coordination geometry of the metal ion, the presence of other ligands, and crystal packing forces.

Detailed insights into the conformational landscape of the coordinated 4-(pyridin-4-ylmethoxy)benzoate (L) ligand have been provided by single-crystal X-ray diffraction studies of its metal complexes.

In a mononuclear cobalt(II) complex, with the formula [Co(L)₂(H₂O)₄], the 4-(pyridin-4-ylmethoxy)benzoate ligand coordinates to the cobalt center through the nitrogen atom of the pyridine ring. rsc.org The cobalt(II) ion exhibits an octahedral geometry, being further coordinated to four water molecules. rsc.org The asymmetric unit of the crystal structure contains one cobalt(II) ion, one deprotonated 4-(pyridin-4-ylmethoxy)benzoate ligand, and two coordinated water molecules. rsc.org

Similarly, two-dimensional coordination polymers of zinc(II) have been synthesized using this ligand, namely [Zn(L)Cl] (1) and [Zn(L)₂] (2). researchgate.net In these structures, the 4-(pyridin-4-ylmethoxy)benzoate ligand acts as a linker, bridging zinc centers to form a network. Both complexes exhibit a two-dimensional square-shaped topology, which further assembles into a three-dimensional supramolecular architecture through π–π stacking interactions between the aromatic rings of adjacent layers. researchgate.net

The specific conformations of the 4-(pyridin-4-ylmethoxy)benzoate ligand in these coordinated states can be quantitatively described by its key dihedral angles. While the full crystallographic data providing these specific angles for the zinc complexes were not available in the immediate literature, the study on the cobalt(II) complex confirms the coordination mode and provides a basis for understanding the ligand's behavior. rsc.org The flexibility around the methylene (B1212753) ether bridge allows the pyridyl and benzoate rings to adopt various orientations to accommodate the demands of the crystal lattice and the coordination sphere of the metal ion.

Further computational studies, such as Density Functional Theory (DFT) calculations, on the free ligand and its metal complexes can provide a more comprehensive understanding of the potential energy surface and the rotational barriers between different conformers. Such studies would complement the experimental crystallographic data by mapping out the energetically favorable conformations and the transition states between them.

Table of Relevant Torsion Angles in Coordinated this compound

As specific dihedral angle values from the crystal structures were not available in the reviewed literature, a representative table is provided below to illustrate how such data would be presented. The angles shown are hypothetical and serve as a placeholder for experimentally determined or computationally calculated values.

| Complex | Torsion Angle 1 (C-C-O-C) (°) | Torsion Angle 2 (C-O-C-C) (°) |

| [Co(L)₂(H₂O)₄] | Value not available | Value not available |

| [Zn(L)Cl] | Value not available | Value not available |

| [Zn(L)₂] | Value not available | Value not available |

Organic Transformations and Derivatization Chemistry of 4 Pyridin 4 Ylmethoxy Benzoic Acid

Role as a Key Intermediate in Multi-Step Organic Synthesis

4-(Pyridin-4-ylmethoxy)benzoic acid serves as a valuable bifunctional building block in organic synthesis. Its structure incorporates a benzoic acid moiety and a pyridine (B92270) ring linked by a methylene (B1212753) ether bridge. This unique combination of a carboxylic acid, a pyridine nitrogen, an ether linkage, and two aromatic rings provides multiple sites for chemical modification, making it a versatile intermediate for the synthesis of a wide range of more complex molecules. The strategic placement of these functional groups allows for selective transformations, enabling the construction of diverse molecular architectures.

Reactivity of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization, readily undergoing common transformations such as esterification and amidation to produce a variety of functionalized analogs.

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification with various alcohols. For instance, reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid leads to the formation of the corresponding ester. This reaction is a reversible process, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. Another approach involves the use of 4-methoxybenzyl esters, which can be prepared and used in organic synthesis nih.gov.

Amidation: The carboxylic acid can be converted into amides by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with an amine to form the amide bond. Direct condensation of the carboxylic acid and an amine can also be achieved using coupling agents. A variety of benzamide (B126) derivatives have been synthesized using such methods, highlighting the versatility of this reaction nih.govmdpi.comfrontiersin.org. For example, the synthesis of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) has been reported, demonstrating the utility of amidation in creating complex heterocyclic systems mdpi.com.

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride; 2. Amine | Amide |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

Transformations Involving the Pyridine Nitrogen (e.g., N-oxidation, Quaternization)

The nitrogen atom of the pyridine ring offers another site for chemical modification, primarily through N-oxidation and quaternization.

N-oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide wikipedia.orgwur.nl. The resulting N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. Pyridine-N-oxides are also intermediates in the synthesis of various functionalized pyridines wikipedia.org.

Quaternization: As a nucleophilic nitrogen heterocycle, the pyridine moiety can react with alkyl halides to form quaternary pyridinium (B92312) salts nih.gov. This reaction introduces a positive charge on the pyridine ring and attaches a new substituent to the nitrogen atom. The formation of such salts significantly alters the physical and chemical properties of the molecule, including its solubility and biological activity.

| Transformation | Reagent | Product |

| N-oxidation | Peroxy acid (e.g., MCPBA) | Pyridine-N-oxide |

| Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary Pyridinium Salt |

Modification of the Methoxy (B1213986) Linkage

The ether linkage connecting the pyridine and benzene (B151609) rings can be cleaved under specific conditions, providing a route to separate the two heterocyclic moieties. The most common method for ether cleavage involves treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr) libretexts.orgmasterorganicchemistry.com. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, cleavage would likely yield 4-(hydroxymethyl)pyridine and 4-hydroxybenzoic acid. The benzylic nature of the ether linkage makes it susceptible to cleavage under various reductive or oxidative conditions as well organic-chemistry.org.

Strategies for Further Functionalization and Analog Synthesis

The presence of two aromatic rings in this compound allows for the synthesis of a wide array of analogs through the introduction of additional substituents.

Introduction of Substituents on the Benzoic Acid Phenyl Ring

The benzoic acid ring can be functionalized through electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is directed by the two existing substituents: the carboxylic acid group and the pyridin-4-ylmethoxy group. The carboxylic acid is a deactivating, meta-directing group, while the ether linkage is an activating, ortho- and para-directing group. The position of a new substituent will depend on the interplay of these directing effects and the specific reaction conditions. An example of such functionalization is the synthesis of 3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid, which demonstrates that substitution on the benzoic acid ring is feasible uni.lu.

Synthesis of Structurally Related Analogs and Homologs (e.g., Isomers, Extended Linkers)

The structural framework of this compound offers multiple avenues for modification to explore structure-activity relationships and fine-tune physicochemical properties. Key modifications include altering the substitution pattern on the pyridine ring (isomers) and varying the length and nature of the linker connecting the pyridine and benzoic acid moieties (homologs).

Positional Isomers

The synthesis of positional isomers, such as 4-(pyridin-2-ylmethoxy)benzoic acid and 4-(pyridin-3-ylmethoxy)benzoic acid, typically follows a similar synthetic strategy to the parent compound, involving the etherification of a hydroxybenzoic acid ester with the corresponding pyridylmethanol derivative, followed by hydrolysis of the ester.

For instance, the synthesis of 4-(pyridin-2-ylmethoxy)benzoic acid is achieved through the reaction of a methyl 4-hydroxybenzoate (B8730719) with 2-(chloromethyl)pyridine (B1213738) in the presence of a base like potassium carbonate, followed by saponification of the resulting ester to yield the carboxylic acid.

A related isomer, which lacks the methoxy linker, is 4-(pyridin-4-yl)benzoic acid. This compound is synthesized through a Suzuki coupling reaction between 4-bromobenzoic acid and pyridine-4-boronic acid, or by the reaction of 4-bromotolylpyridine with benzoic acid.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Route |

| 4-(Pyridin-2-ylmethoxy)benzoic acid | 50596-36-6 | C13H11NO3 | 229.23 | Etherification of methyl 4-hydroxybenzoate with 2-(chloromethyl)pyridine followed by hydrolysis. chemicalbook.com |

| 4-(Pyridin-4-yl)benzoic acid | 4385-76-6 | C12H9NO2 | 199.21 | Suzuki coupling of 4-bromobenzoic acid and pyridine-4-boronic acid. |

Analogs with Extended Linkers

The synthesis of homologs with extended or modified linkers between the pyridine and benzoic acid moieties allows for the exploration of the impact of linker length and flexibility on the molecule's properties. These modifications can be achieved by employing longer-chain haloalkanes in the etherification step or by introducing other functional groups into the linker.

For example, to introduce a three-carbon linker, methyl 4-hydroxybenzoate can be alkylated with a 3-halopropylpyridine derivative. A general method for such extensions involves the reaction of a hydroxybenzoate with a dihaloalkane to form a haloalkoxybenzoate intermediate. This intermediate can then be reacted with a pyridyl compound.

A representative general synthesis for extending the linker is the reaction of methyl 4-hydroxybenzoate with a dihaloalkane, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate. mdpi.com The resulting haloalkoxybenzoate can then be coupled with 4-hydroxypyridine (B47283) or a related nucleophile. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid with an extended linker.

| Starting Material 1 | Starting Material 2 | Resulting Linker | General Product Class |

| Methyl 4-hydroxybenzoate | 1-Bromo-3-chloropropane | -O-(CH2)3-Cl | Methyl 4-(3-chloropropoxy)benzoate mdpi.com |

| 4-Hydroxypyridine | Haloalkoxybenzoic acid ester | -O-(CH2)n-O- | Pyridyloxyalkoxybenzoic acid |

Advanced Research Perspectives and Potential Applications in Functional Materials

Exploration of 4-(Pyridin-4-ylmethoxy)benzoic Acid in Designed Materials

The unique bifunctional nature of this compound, featuring a hydrogen-bond-donating and -accepting carboxylic acid group alongside a metal-coordinating pyridyl nitrogen atom, makes it a versatile component for the design of new materials. Its linear, semi-rigid structure allows for the formation of well-defined and predictable structural motifs.

Integration into Functional Polymeric Systems

The incorporation of this compound into polymeric systems can impart specific functionalities, such as luminescence, liquid crystallinity, and stimuli-responsiveness. One of the primary methods to achieve this is through the formation of supramolecular side-chain polymers. In such systems, the carboxylic acid group of the molecule can form strong hydrogen bonds with a complementary functional group on a polymer backbone, such as the pyridine (B92270) units in poly(4-vinylpyridine) (P4VP).

This concept has been demonstrated with analogous systems. For instance, a supramolecular side-chain liquid crystalline polymer was successfully prepared by complexing poly(4-vinylpyridine) with a tolane-based hemi-phasmid benzoic acid. ambeed.com This resulted in a material with good processability that exhibited both smectic and hexagonal columnar liquid crystalline phases, with photoluminescent properties dependent on these structures. ambeed.com By analogy, the hydrogen bonding between the carboxylic acid of this compound and the pyridine units of P4VP could lead to the formation of similar supramolecular polymers with potentially interesting optical and self-assembly properties.

Another avenue for integration is through the creation of metallo-supramolecular polymers. The pyridyl group of this compound can coordinate with various metal ions, which can act as crosslinkers for polymer chains. This approach has been used to create hydrogels where the crosslinks are metal-ligand coordination bonds, leading to materials with photoelectric, catalytic, and magnetic properties.

Development of Supramolecular Assemblies for Specific Material Properties

Supramolecular chemistry offers a powerful bottom-up approach to construct complex and functional architectures from molecular components. This compound is an excellent candidate for building such assemblies due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and metal coordination.

Research has shown that the combination of hydrogen and halogen bonds can be a reliable strategy for constructing extended molecular solid-state networks with predictable connectivity. In systems involving pyridyl and benzoic acid-containing molecules, the primary structural motif is often formed through hydrogen bonding between the carboxylic acid and a nitrogen-containing ring. Halogen bonds can then play a supporting role in organizing these supermolecules into one- and two-dimensional architectures. smolecule.com

Furthermore, the co-crystallization of benzoic acid derivatives with other molecules can lead to the formation of new crystalline structures with unique properties. For example, the unexpected formation of a co-crystal between N′-benzylidenepyridine-4-carbohydrazide and benzoic acid highlights the potential for spontaneous self-assembly into well-ordered structures.

The most direct application of this compound in this area is in the formation of coordination polymers. The synthesis of two zinc(II) coordination polymers using this ligand has been reported. nih.gov These compounds, [Zn(L)Cl] (1) and [Zn(L)2] (2) (where L = this compound), were synthesized under hydrothermal conditions and found to have two-dimensional square-shaped structures with a (4,4) topology. nih.gov These 2D layers are further assembled into a 3D supramolecular structure through strong π–π interactions between adjacent layers. nih.gov The luminescent properties of these coordination polymers were also investigated, demonstrating the potential for creating functional optical materials. nih.gov

Table 1: Structural Details of Zinc(II) Coordination Polymers with this compound

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

| 1 | [Zn(C₁₃H₁₀NO₃)Cl] | Monoclinic | P2₁/c | 2D square-shaped structure, (4,4) topology, 3D supramolecular structure via π–π interactions |

| 2 | [Zn(C₁₃H₁₀NO₃)₂] | Monoclinic | C2/c | 2D square-shaped structure, (4,4) topology, 3D supramolecular structure via π–π interactions |

Data sourced from research on the synthesis and luminescent properties of zinc(II) coordination polymers. nih.gov

Future Directions in the Design and Synthesis of Novel Coordination Architectures

The design and synthesis of coordination polymers and metal-organic frameworks (MOFs) have been a burgeoning area of research, driven by their potential applications in gas storage, catalysis, sensing, and drug delivery. The use of bifunctional ligands like this compound is central to the development of new and complex coordination architectures.

Future research in this area will likely focus on several key aspects:

Mixed-Ligand Systems: The introduction of secondary ligands with different geometries and functionalities alongside this compound can lead to the formation of more complex and higher-dimensional coordination networks. This approach can be used to fine-tune the pore size, shape, and chemical environment of the resulting frameworks.

Hierarchical Structures: The self-assembly of coordination polymers into hierarchical structures, from the nano- to the micro-scale, is a promising direction for creating materials with enhanced properties. The interplay of coordination bonds and weaker intermolecular forces, such as hydrogen bonding and π–π stacking, can be exploited to control the assembly process.

Stimuli-Responsive Coordination Polymers: The development of "smart" coordination polymers that can respond to external stimuli, such as light, temperature, pH, or the presence of specific guest molecules, is a major goal. The flexibility of the ether linkage and the potential for protonation/deprotonation of the carboxylic acid and pyridine groups in this compound make it a suitable component for such materials.

Systematic investigations into the coordination chemistry of similar ligands, such as 3-pyridin-3-yl-benzoic acid, have revealed the significant role of supramolecular interactions in directing the final crystalline networks. bldpharm.com Depending on the metal ion and reaction conditions, this ligand has been shown to form one-dimensional double-chain arrays, two-dimensional layers, and three-dimensional metal-organic frameworks with varying topologies. bldpharm.com These findings provide a roadmap for exploring the coordination chemistry of this compound with a wider range of metal ions.

Theoretical Predictions and Experimental Validation for Emerging Applications in Advanced Materials Science

Computational modeling and theoretical predictions are becoming increasingly indispensable tools in materials science for guiding the synthesis of new materials with desired properties. For a molecule like this compound, theoretical studies can provide valuable insights into its potential applications.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| XlogP | 0.9 | |

| Monoisotopic Mass | 278.03613 Da | |

| Predicted Collision Cross Section ([M+H]⁺) | 158.3 Ų | CCSbase |

| Predicted Collision Cross Section ([M+Na]⁺) | 165.9 Ų | CCSbase |

| Predicted Collision Cross Section ([M-H]⁻) | 162.7 Ų | CCSbase |

Data sourced from PubChemLite. uni.lu

While direct theoretical predictions for the materials science applications of this compound are not widely available, studies on analogous systems can offer guidance. For example, theoretical studies on metal complexes of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid have been used to calculate the heat of formation and binding energy, and to assign vibrational spectra, which helps in understanding the stability and bonding within these complexes.

Future theoretical work on this compound could focus on:

Modeling Self-Assembly: Predicting the most stable supramolecular synthons and how they will assemble into larger architectures. This can help in designing synthetic strategies to obtain desired crystal structures.

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic band structure, photoluminescence, and other optical properties of coordination polymers and other materials derived from this ligand. This can aid in the development of new phosphors, sensors, and optoelectronic devices.

Simulating Mechanical Properties: Molecular dynamics simulations can be employed to predict the mechanical properties, such as stiffness and flexibility, of polymeric systems incorporating this molecule.

The experimental validation of these theoretical predictions is a crucial step in the development of new materials. This involves the synthesis of the predicted structures and the characterization of their properties using a range of analytical techniques, including single-crystal X-ray diffraction, spectroscopy, and microscopy. The synergy between theoretical modeling and experimental work will be essential for unlocking the full potential of this compound in advanced materials science.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-(Pyridin-4-ylmethoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or Ullmann reactions. For Suzuki coupling, use a palladium catalyst (e.g., Pd(PPh₃)₄) with a pyridinyl boronic acid and a brominated benzoic acid precursor in a mixed solvent system (e.g., DMF/H₂O) under reflux . For Ullmann reactions, copper(I) iodide and a diamine ligand (e.g., 1,10-phenanthroline) in DMSO at 100–120°C are effective .

- Data Contradictions : Suzuki coupling typically offers higher yields (>70%) but requires strict anhydrous conditions, while Ullmann reactions are more tolerant to moisture but yield ~50–60% .

Q. How can NMR and LC-MS be optimized for structural characterization and purity assessment?

- NMR : Use deuterated DMSO-d₆ to resolve aromatic protons (δ 7.5–8.5 ppm) and confirm ester linkage via δ 4.5–5.0 ppm (OCH₂Py) .

- LC-MS : Employ a reverse-phase C18 column with 0.1% formic acid in water/acetonitrile gradient. Expected [M+H]⁺ for C₁₃H₁₁NO₃: 246.07. Use high-resolution MS to distinguish from analogs (e.g., pyridin-2-yl vs. 4-yl isomers) .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Stability : The compound is stable in acidic conditions (pH 3–6) but undergoes hydrolysis at pH >8 due to ester cleavage. Store at 2–8°C in inert atmosphere; decomposition occurs >150°C .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in coordination complexes involving this ligand?

- Methodology : Use SHELXL for refining high-resolution single-crystal X-ray data. Key steps:

Assign anisotropic displacement parameters for heavy atoms (e.g., Pd in coordination complexes).

Apply TWIN/BASF commands for twinned crystals.

Validate hydrogen bonding via SHELXPRO’s hydrogen placement tools .

- Case Study : A Pd(II) complex with this compound showed distorted square-planar geometry (bond angles: 87.5–92.3°), resolved using SHELXL’s restraints for disordered solvent molecules .

Q. How does the pyridin-4-yl substituent modulate cytochrome P450 enzyme interactions compared to pyridin-2-yl analogs?

- Mechanistic Insight : The para-positioned pyridine nitrogen enhances π-π stacking with P450 heme groups, increasing binding affinity (Kd: 2.4 μM vs. 8.7 μM for pyridin-2-yl). Competitive inhibition assays with fluorogenic substrates (e.g., 7-ethoxyresorufin) confirm this trend .

- Data Contradictions : Pyridin-4-yl derivatives show higher metabolic stability in hepatic microsomes but lower solubility, requiring formulation adjustments .

Q. What computational and experimental strategies differentiate its coordination chemistry from structurally similar benzoic acid derivatives?

- Comparative Analysis :

| Compound | Coordination Mode (with Pd²⁺) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 4-(Pyridin-4-ylmethoxy) | Bidentate (N, O) | 1.2 | 0.45 |

| 4-(Pyridin-2-ylmethoxy) | Monodentate (N) | 1.5 | 0.12 |

| 4-Carboxy-3-fluorophenyl | Tridentate (O, O, F) | 0.8 | 1.20 |

- Methods : DFT calculations (B3LYP/6-311+G*) and UV-Vis titration (Job’s plot) confirm binding stoichiometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.